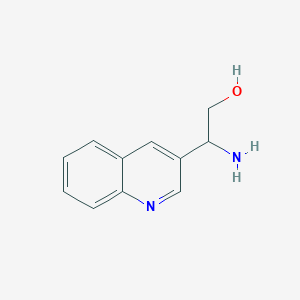

2-Amino-2-(quinolin-3-yl)ethan-1-ol

Description

Significance of the Quinoline (B57606) Moiety in Contemporary Organic Chemistry and Chemical Biology

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. researchgate.netbiosynce.com This bicyclic structure is not merely a synthetic curiosity but is a recurring motif in a multitude of natural products, most famously in the Cinchona alkaloids such as quinine, a historic antimalarial drug. wikipedia.orgnih.gov The prevalence of the quinoline core in over 200 biologically active alkaloids underscores its role as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets. wikipedia.org

The significance of the quinoline moiety stems from its versatile chemical nature and its wide spectrum of pharmacological activities. researchgate.net Its structure allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of its derivatives. biointerfaceresearch.com This has led to the development of a vast library of quinoline-based compounds with applications that span numerous therapeutic areas. Research has demonstrated that quinoline derivatives possess potent activities, including:

Antimalarial nih.govbiointerfaceresearch.com

Anticancer researchgate.netnih.gov

Antimicrobial and Antibacterial nih.govresearchgate.net

Antiviral nih.gov

Anti-inflammatory researchgate.netnih.gov

Anticonvulsant nih.gov

Cardiovascular effects researchgate.net

Beyond medicine, quinolines are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors for specialty chemicals like 8-hydroxyquinoline, a versatile chelating agent. wikipedia.org The development of numerous named reactions to synthesize the quinoline ring, such as the Skraup, Doebner-von Miller, and Combes syntheses, further highlights its fundamental importance in organic synthesis. wikipedia.orgbeilstein-journals.org

Overview of the Chemical Class: Quinoline-Based Ethanolamines and Analogous Derivatives

The compound 2-Amino-2-(quinolin-3-yl)ethan-1-ol belongs to the chemical class of quinoline-based ethanolamines. This class is characterized by the presence of a quinoline ring system connected to an ethanolamine (B43304) (2-aminoethan-1-ol) side chain. nih.govwikipedia.org The ethanolamine moiety itself is a bifunctional molecule, containing both a primary amine and a primary alcohol, and is a fundamental building block in nature, notably as a head group for phospholipids (B1166683) in cell membranes. wikipedia.org

Derivatives of this class are explored in medicinal chemistry as potential therapeutic agents or as crucial intermediates in the synthesis of more complex molecules. For instance, analogous structures like 2-(Quinolin-5-yl)ethanol are used as building blocks for synthesizing compounds with potential antimalarial and antimicrobial properties. The strategic combination of the biologically active quinoline scaffold with the versatile ethanolamine side chain makes this class a fertile ground for discovering new chemical entities with diverse pharmacological profiles.

Current Research Landscape and Emerging Academic Trends Pertaining to this compound

While the broader quinoline class is extensively studied, research specifically focused on this compound is more niche, positioning it as an emerging compound of interest. It is often investigated as a synthetic intermediate or a building block for creating more elaborate molecular architectures.

Publicly available chemical databases list this compound and its analogs, such as 2-Amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol, indicating their availability for research purposes. nih.gov The primary trend in the research involving such compounds is their use in synthetic chemistry. The amino and alcohol functionalities provide reactive handles for constructing larger molecules, potentially for applications in materials science or as ligands in catalysis.

The synthesis of related 3-substituted quinolines is an active area of research, with methods being developed to create diverse derivatives efficiently. mdpi.comresearchgate.net For example, Friedländer condensation reactions are employed to construct the quinoline ring system itself, which can then be further modified. beilstein-journals.org The development of one-pot, multi-component reactions to generate complex quinoline structures, including quinolinones, demonstrates a drive towards more efficient and environmentally benign synthetic strategies. researchgate.netnih.gov

Although detailed biological activity studies specifically for this compound are not widely published, the well-established bioactivity of the quinoline core suggests that it and its derivatives are promising candidates for future pharmacological screening. The current landscape points towards its primary role as a versatile chemical scaffold, with its full biological potential yet to be extensively explored.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups | CAS Number |

| This compound | C₁₁H₁₂N₂O | Quinoline, Primary Amine, Primary Alcohol | Not available |

| 2-(Quinolin-3-yl)ethan-1-ol | C₁₁H₁₁NO | Quinoline, Primary Alcohol | 1000548-45-7 epa.gov |

| 2-Amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol | C₁₂H₁₄N₂O₂ | Methoxyquinoline, Primary Amine, Primary Alcohol | 1823708-33-3 nih.gov |

| Ethanolamine | C₂H₇NO | Primary Amine, Primary Alcohol | 141-43-5 wikipedia.org |

| Quinoline | C₉H₇N | Fused Benzene and Pyridine Rings | 91-22-5 wikipedia.org |

Table 2: Common Synthetic Routes for Quinoline Scaffolds

| Synthesis Method | Precursors | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | A classic, often high-temperature method for producing quinolines. wikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | A versatile method that allows for a variety of substituents on the resulting quinoline ring. biosynce.com |

| Combes Quinoline Synthesis | Aniline, β-Diketone | A condensation reaction typically catalyzed by acid. wikipedia.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde or Ketone, Compound with a Methylene Group adjacent to a Carbonyl | A straightforward and modular approach for creating polysubstituted quinolines. beilstein-journals.org |

| Camps Cyclization | N-(2-acylaryl)amide | Base-catalyzed intramolecular cyclization leading to quinolin-2-ones or quinolin-4-ones. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-amino-2-quinolin-3-ylethanol |

InChI |

InChI=1S/C11H12N2O/c12-10(7-14)9-5-8-3-1-2-4-11(8)13-6-9/h1-6,10,14H,7,12H2 |

InChI Key |

AUOKKHGRUJEZQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 Quinolin 3 Yl Ethan 1 Ol and Its Analogues

Established Synthetic Routes to the 2-Amino-2-(quinolin-3-yl)ethan-1-ol Core Structure

The construction of the this compound scaffold can be achieved through various synthetic strategies, broadly categorized into multi-step syntheses from pre-existing quinoline (B57606) derivatives and more streamlined one-pot reaction strategies.

Multi-Step Synthesis from Precursor Quinoline Derivatives

Multi-step synthesis is a common approach to prepare the this compound core. This typically involves the initial synthesis of a substituted quinoline, followed by functional group manipulations to introduce the amino alcohol side chain. rsc.org Classical methods for quinoline synthesis include the Skraup, Combes, Doebner–von Miller, and Friedländer reactions, which utilize anilines and other precursors. nih.gov

For instance, a synthetic route might commence with a Pfitzinger reaction using substituted isatins and pyruvic acid to form quinoline-2,4-dicarboxylic acids. nih.gov Selective decarboxylation can then yield the corresponding 6-substituted-4-quinoline carboxylic acid. nih.gov Subsequent reactions, such as a Grignard reaction with methylmagnesium bromide on a carboxamide derivative, can lead to the formation of an ethanone (B97240) intermediate. nih.gov This ketone can then be converted to an epoxide, which upon ring-opening with an appropriate amine, yields the desired amino alcohol structure. nih.govnih.gov

Another approach involves the Vilsmeier-Haack reaction on acetanilide (B955) to produce 2-chloroquinoline-3-carbaldehyde (B1585622). mdpi.comresearchgate.net This aldehyde can then undergo further transformations to build the amino ethanol (B145695) side chain. For example, a Claisen-Schmidt condensation with an acetophenone (B1666503) derivative can form a chalcone, which can be further modified. researchgate.net

A variety of starting materials and reagents can be employed in these multi-step sequences, allowing for the introduction of diverse substituents on the quinoline ring. rsc.orgcore.ac.uk

Table 1: Examples of Multi-Step Synthesis Approaches

| Starting Material | Key Reactions | Intermediate(s) | Final Product Type |

|---|---|---|---|

| Substituted Isatin | Pfitzinger reaction, Decarboxylation, Grignard reaction, Epoxidation, Ring-opening | Quinoline-4-carboxylic acid, 1-(Quinolin-4-yl)ethanone, 4-(Oxiran-2-yl)quinoline | 2-Amino-1-(quinolin-4-yl)ethan-1-ol analogues |

| Acetanilide | Vilsmeier-Haack reaction, Claisen-Schmidt condensation | 2-Chloroquinoline-3-carbaldehyde, Chalcones | Quinoline derivatives with propenone side chains |

One-Pot Reaction Strategies and Catalytic Approaches for Quinoline Scaffolds

To improve efficiency and reduce waste, one-pot reaction strategies and catalytic approaches for the synthesis of quinoline scaffolds have gained significant attention. nih.govrsc.org These methods often involve the condensation of 2-aminoaryl ketones with compounds containing an α-methylene carbonyl group, a process known as the Friedländer synthesis. nih.govmdpi.com

Various catalysts, including reusable solid acid catalysts like Nafion NR50 under microwave conditions, have been employed to promote the Friedländer reaction, offering an environmentally friendly route to quinolines. mdpi.com Nanocatalysts have also emerged as effective tools for quinoline synthesis, enabling reactions under solvent-free conditions with high yields and short reaction times. nih.gov For example, the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds can be efficiently catalyzed by nanocatalysts to produce polysubstituted quinolines. nih.gov

One-pot procedures can also involve sequential reactions, such as a Michael addition-elimination followed by a palladium-catalyzed Buchwald-Hartwig amination, to construct quinolin-4(1H)-one derivatives. organic-chemistry.org Another one-pot approach for synthesizing quinolines involves the reaction of o-aminothiophenol and 1,3-ynone, which proceeds through a sequential Michael addition, cyclization, and desulfurization. nih.gov Furthermore, a one-pot synthesis of 2-aminoquinoline (B145021) derivatives has been developed from acetonitrile (B52724) and 2-nitrobenzaldehydes, involving a stereoselective conversion to a nitrophenyl (Z)-acrylonitrile intermediate followed by reductive cyclization. rsc.org The use of iridium catalysts has also been reported for the synthesis of quinolines from 2-aminobenzyl alcohol and ketones under solvent-free conditions. researchgate.net

Table 2: Catalytic and One-Pot Synthesis Strategies for Quinoline Scaffolds

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl ketones, α-Methylene carbonyl compounds | Nafion NR50, Microwave | Polysubstituted quinolines |

| Friedländer Annulation | 2-Aminoaryl ketones, Dicarbonyl compounds | Nanocatalyst, Solvent-free | Polysubstituted quinolines |

| Sequential Michael Addition-Elimination/Buchwald-Hartwig Amination | (Z)-β-chlorovinyl aromatic ketones, Amines | Palladium catalyst, Buchwald-type ligands | Quinolin-4(1H)-ones |

| Sequential Michael Addition/Cyclization/Desulfurization | o-Aminothiophenol, 1,3-Ynone | Zirconocene amino acid complex, I2 | Quinolines |

| Reductive Cyclization | 2-Nitrobenzaldehydes, Acetonitrile | α-Diaminoboryl carbanions | 2-Aminoquinolines |

Derivatization Strategies of the this compound Scaffold

Once the core this compound structure is obtained, it can be further modified through various derivatization strategies to generate a library of analogues with potentially diverse properties.

Functional Group Modifications and Analog Synthesis

The amino and hydroxyl groups of the this compound scaffold are key sites for functional group modifications. ashp.org These modifications can alter the electronic, solubility, and steric properties of the molecule. ashp.org For example, the amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities. thieme-connect.de The hydroxyl group can be etherified or esterified. nih.gov

The synthesis of analogues often involves reacting the parent compound with various electrophiles to introduce new substituents. For instance, reacting 2-aminoquinolin-4(1H)-one with different primary or secondary amines and paraformaldehyde under Mannich reaction conditions leads to the formation of various derivatives. researchgate.net Derivatization can also be achieved by reacting the amino group with reagents like 6-aminoquinoline, which forms a fluorescent urea (B33335) derivative. researchgate.net Similarly, derivatization with diethyl ethoxymethylenemalonate (DEEMM) can be used to modify amino compounds for analytical purposes. nih.gov

The synthesis of quinoline analogues with different functional groups can also be achieved by starting with appropriately substituted precursors. nih.govmdpi.com This allows for the introduction of a wide range of substituents on the quinoline ring, which can significantly impact the biological activity of the final compounds. nih.gov

Synthesis of Schiff Base Ligands

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). scribd.combibliomed.org Schiff bases are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. nih.govnanobioletters.com

The synthesis of Schiff base ligands typically involves refluxing the amino compound with a suitable carbonyl compound in a solvent like ethanol. scribd.comnih.gov The resulting Schiff base can then be isolated and characterized. nih.gov These ligands can be bidentate or polydentate, depending on the structure of the starting materials. bibliomed.orgnanobioletters.com The formation of Schiff base metal complexes can be achieved by reacting the ligand with a metal salt in a suitable solvent. bibliomed.org

The synthesis of novel Schiff bases from the condensation of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with various aminophenols has also been reported. nih.gov These Schiff base ligands can then be used to form complexes with transition metals. nih.gov

Stereoselective Synthesis of Enantiomeric Forms

The this compound molecule contains a chiral center at the carbon atom bearing the amino and hydroxyl groups. Therefore, it can exist as a pair of enantiomers. The stereoselective synthesis of specific enantiomers is often crucial, as different enantiomers of a chiral drug can have different biological activities. nih.gov

Stereoselective synthesis of amino alcohols can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or substrate control. diva-portal.org For example, a highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to chiral aldimines can produce syn-α-hydroxy-β-amino esters with high enantiomeric purity. diva-portal.org Another approach involves the stereoselective construction of the 2-amino-1,3-diol moiety, a key feature in many natural products. nih.gov This can be achieved through methods like stereoselective aminohydroxylation of allylic carbamates. nih.gov

The synthesis of enantiopure anti,anti and syn,anti acetylenic 2-amino-1,3-diol stereotriads has been reported from α-alkoxy-tert-butanesulfinylimines. nih.gov The stereoselectivity of the reaction is controlled by the configuration of the tert-butanesulfinyl group. nih.gov Furthermore, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved starting from Garner's aldehyde, a common chiral starting material. elsevierpure.com

In the context of quinoline-containing amino alcohols, the synthesis of specific enantiomers of drugs like mefloquine (B1676156) and bedaquiline (B32110) has been a subject of interest, as one enantiomer is significantly more active than the other. nih.gov The synthesis of enantiomerically pure (R)- and (S)-4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline allows for the subsequent synthesis of the corresponding enantiopure amino alcohol derivatives. nih.gov

Coordination Chemistry and Metal Complexation of 2 Amino 2 Quinolin 3 Yl Ethan 1 Ol Derivatives

Design and Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes using derivatives of 2-Amino-2-(quinolin-3-yl)ethan-1-ol involves the reaction of the ligand with various metal salts. The inherent flexibility and donor atoms of the ligand allow for the formation of diverse and structurally interesting coordination compounds.

Ligand Characterization and Elucidation of Coordination Modes (e.g., Tridentate, Bidentate)

Derivatives of this compound are versatile ligands capable of coordinating to metal ions in different ways, primarily as bidentate or tridentate chelating agents. The specific coordination mode is often influenced by the metal ion, the reaction conditions, and the presence of other coordinating anions.

In many documented cases, ligands such as (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol act as neutral tridentate ligands. nih.govacs.orgnih.govresearchgate.net They coordinate to the metal center through two nitrogen atoms (one from the amine or imine group and one from the quinoline (B57606) ring) and one oxygen atom from the hydroxyl group, forming a stable chelate. This ONN (Oxygen-Nitrogen-Nitrogen) donor arrangement is a common feature. nih.govnih.gov In some instances, the ligand can also behave in a bidentate fashion, particularly if one of the potential donor sites is sterically hindered or if competing ligands are present. nih.gov For example, 8-aminoquinoline (B160924) derivatives typically bind as bidentate ligands via their two nitrogen atoms. nih.gov The ability of the hydroxyl group to coordinate or remain free adds to the ligand's flexidentate character.

Complexation with Specific Metal Ions (e.g., Cobalt(II), Vanadium(IV), Zinc(II), Copper(II), Nickel(II))

The synthesis of metal complexes typically involves refluxing a methanolic or ethanolic solution of the quinoline-based ligand with the corresponding metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.govacs.org

Cobalt(II) and Vanadium(IV): Novel complexes of Cobalt(II) and Vanadyl(IV) have been successfully synthesized using the ligand (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol. acs.org The synthesis is generally carried out in a methanolic solution, yielding stable complexes. acs.org The resulting Co(II) and V(IV) complexes have been characterized for their unique structural and electronic properties. acs.orgnih.gov

Zinc(II), Copper(II), and Nickel(II): A series of Zn(II), Cu(II), and Ni(II) complexes have been prepared from a ligand derived from 2-chloroquinoline-3-carbaldehyde (B1585622) and ethanolamine (B43304), namely ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol. nih.govnih.gov The synthesis involves refluxing the ligand with metal salts like ZnCl₂, Cu(NO₃)₂·3H₂O, and Ni(NO₃)₂·6H₂O. nih.gov These reactions typically yield complexes with a 1:1 metal-to-ligand stoichiometry. nih.govnih.gov Based on analytical data, geometries such as distorted tetrahedral for Zn(II), distorted square pyramidal for Cu(II), and square planar for Ni(II) have been proposed. nih.govnih.gov

The formation constants for some of these complexes have been determined, indicating strong metal-ligand interactions. For instance, the formation constants (K) for complexes with a derivative ligand were found to be KCu(II) = 2.9 × 10⁶, KZn(II) = 2.3 × 10⁶, and KNi(II) = 3.8 × 10⁵. nih.govnih.gov

Advanced Structural Elucidation of Metal Complexes

A comprehensive understanding of the structure and properties of these metal complexes is achieved through a combination of spectroscopic, solid-state, and thermal analysis techniques.

Spectroscopic Characterization Techniques (e.g., ¹H NMR, ¹³C NMR, UV-Vis, FTIR, Fluorescence, Mass Spectrometry)

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal ion and for elucidating the geometry of the resulting complex.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the ligand's donor sites involved in complexation. Upon coordination to a metal ion, characteristic shifts in the vibrational frequencies of functional groups like C=N (imine), N-H (amine), and O-H (hydroxyl) are observed. For example, in complexes of (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol, the coordination via the imine nitrogen, amine nitrogen, and hydroxyl oxygen was confirmed by shifts in their respective IR bands. acs.orgresearchgate.net The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) is attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.net

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the ligands and their diamagnetic complexes (e.g., Zn(II) complexes). In ¹H NMR spectra of the complexes, the coordination of the ligand is evidenced by the downfield or upfield shifting of proton signals compared to the free ligand, particularly those near the coordination sites. acs.orgnih.govuncw.edu Similarly, ¹³C NMR spectra show shifts in the carbon signals of the quinoline ring and the ethanolamine backbone upon complexation. acs.orgresearchgate.net

UV-Vis and Fluorescence Spectroscopy: The electronic spectra (UV-Vis) of the complexes provide insights into their geometry. The spectra of the complexes typically show bands corresponding to intra-ligand π→π* and n→π* transitions, as well as d-d transitions for the metal ions. acs.org These d-d transitions are particularly useful for inferring the coordination environment (e.g., tetrahedral, octahedral) of the metal center. acs.org

Mass Spectrometry: Mass spectrometry (MS) is employed to confirm the molecular weight and stoichiometry of the synthesized complexes. The mass spectra typically show molecular ion peaks that correspond to the proposed formulas of the complexes. nih.govacs.org

Table 1: Key Spectroscopic Data for a Representative Quinoline Derivative Ligand and its Metal Complexes

| Compound | Technique | Key Bands/Shifts (Compared to Free Ligand) | Interpretation |

|---|---|---|---|

| Co(II) Complex | FTIR (cm⁻¹) | Shift in ν(C=N), ν(N-H), ν(O-H) | Coordination via imine N, amine N, and hydroxyl O acs.org |

| V(IV) Complex | FTIR (cm⁻¹) | Shift in ν(C=N), ν(N-H), ν(O-H) | Coordination via imine N, amine N, and hydroxyl O acs.org |

| Zn(II) Complex | FTIR (cm⁻¹) | New bands for ν(M-N) and ν(M-O) | Formation of metal-ligand bonds nih.gov |

| Cu(II) Complex | UV-Vis (nm) | d-d transition bands observed | Suggests distorted square pyramidal geometry nih.gov |

| Ni(II) Complex | UV-Vis (nm) | d-d transition bands observed | Suggests square planar geometry nih.gov |

Solid-State Characterization (e.g., Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX))

Solid-state characterization techniques provide information on the crystallinity, morphology, and elemental composition of the complexes.

Powder X-ray Diffraction (PXRD): PXRD patterns are used to determine the crystalline or amorphous nature of the synthesized compounds. Studies on complexes of Co(II), V(IV), Zn(II), Cu(II), and Ni(II) with quinoline derivatives have shown that the resulting complexes can be either amorphous or polycrystalline. nih.govacs.orgnih.gov The successful formation of a new complex is often confirmed by the appearance of new diffraction peaks that differ from those of the starting materials. nih.gov The average crystallite size of polycrystalline samples can be calculated from the PXRD data using the Scherrer formula. nih.govnih.gov

Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): SEM provides images of the surface morphology and texture of the complex powders. EDX analysis complements this by confirming the elemental composition of the synthesized complexes, verifying the presence of the metal ion and the elements from the ligand (C, N, O). nih.govacs.org

Table 2: Solid-State Characterization Data for Metal Complexes of a Quinoline Derivative

| Complex | PXRD Result | Average Crystallite Size (Å) |

|---|---|---|

| Zn(II) Complex | Polycrystalline nih.govnih.gov | 27.86 nih.govnih.gov |

| Cu(II) Complex | Polycrystalline nih.govnih.gov | 33.54 nih.govnih.gov |

| Ni(II) Complex | Polycrystalline nih.govnih.gov | 37.40 nih.govnih.gov |

| Co(II) Complex | Amorphous acs.org | N/A |

| V(IV) Complex | Amorphous acs.org | N/A |

Thermal Stability Analysis (e.g., Thermogravimetric Analysis (TGA)) and Molar Conductance Studies

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the metal complexes and to understand their decomposition patterns. The analysis shows weight loss at different temperature ranges, which can be correlated with the loss of solvent molecules (like water), coordinated anions, and the decomposition of the organic ligand framework. nih.govacs.org The final residue at high temperatures typically corresponds to the stable metal oxide. nih.gov

Molar Conductance Studies: Molar conductance measurements are performed to determine the electrolytic nature of the complexes in solution. Low molar conductance values for complexes dissolved in solvents like DMSO or DMF typically indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal ion within the coordination sphere rather than existing as free counter-ions. nih.govacs.org For instance, many of the reported Zn(II), Cu(II), and Ni(II) complexes of quinoline derivatives have been found to be non-electrolytes. nih.govacs.orgchemijournal.com

Computational and Theoretical Investigations on 2 Amino 2 Quinolin 3 Yl Ethan 1 Ol and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular systems with a high degree of accuracy. Methods like Density Functional Theory (DFT) have become standard for investigating the electronic and structural properties of organic molecules, including complex quinoline (B57606) derivatives. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to determine the optimized molecular geometry. nih.gov This process identifies the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. The output provides precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation.

Furthermore, these optimized geometries serve as the foundation for predicting spectroscopic properties. By calculating the second derivatives of the energy, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov This allows for the assignment of experimental spectral bands to specific molecular vibrations, such as N-H stretching, O-H stretching, and aromatic C-H bending, confirming the molecular structure. nih.govresearchgate.net

Time-Dependent DFT (TD-DFT) extends these capabilities to study excited states, allowing for the prediction of electronic absorption spectra (UV-Vis). nih.govfunctmaterials.org.ua This analysis can reveal the nature of electronic transitions, such as π–π* transitions within the quinoline ring system, which are responsible for the molecule's absorption of light. nih.gov

Table 1: Predicted Spectroscopic Data for a Representative Quinoline Derivative based on DFT/TD-DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | ||

| O-H Stretch | ~3400-3600 | Corresponds to the stretching of the alcohol hydroxyl group. |

| N-H Stretch | ~3300-3500 | Relates to the stretching vibrations of the primary amine group. |

| C=N Stretch (Quinoline) | ~1600-1650 | Characteristic stretching of the quinoline ring's imine bond. |

| Aromatic C-H Stretch | ~3000-3100 | Pertains to the C-H bonds within the aromatic quinoline core. |

| Electronic Transitions |

Quantum chemical calculations are also invaluable for determining a range of molecular descriptors that help to predict the reactivity and physicochemical properties of a molecule. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For quinoline derivatives, the π-systems of the aromatic rings typically dominate the FMOs. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These maps are useful for predicting sites susceptible to electrophilic and nucleophilic attack. In 2-Amino-2-(quinolin-3-yl)ethan-1-ol, the nitrogen of the quinoline ring and the oxygen of the hydroxyl group would be expected to be regions of negative potential, while the amine and hydroxyl hydrogens would be areas of positive potential. nih.gov

Table 2: Calculated Molecular Descriptors for a Related Quinoline Derivative

| Descriptor | Definition | Typical Value (for a derivative) | Source |

|---|---|---|---|

| Molecular Weight | Sum of the atomic weights | 218.25 g/mol | nih.gov |

| XLogP3 | Logarithm of the partition coefficient | 0.7 | nih.gov |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | 68.4 Ų | nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV | nih.govresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV | nih.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | ~4.0 to 5.0 eV | nih.gov |

Note: The data is for the related compound 2-Amino-2-(2-methoxyquinolin-3-yl)ethan-1-ol and general ranges from studies on similar molecules. nih.govnih.govresearchgate.netnih.gov

Molecular Modeling and Docking Simulations

Beyond the properties of the isolated molecule, computational methods can simulate how a compound like this compound might interact with biological macromolecules, such as proteins or enzymes. This is critical for drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is used to understand the binding mode and affinity of a potential drug candidate within the active site of a target protein.

The process involves preparing a 3D structure of the ligand and the protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates the binding energy.

For quinoline derivatives, docking studies can reveal key interactions that stabilize the ligand-protein complex. nih.gov These interactions often include:

Hydrogen Bonds: The amine (-NH₂) and hydroxyl (-OH) groups of this compound are potent hydrogen bond donors and acceptors, capable of forming strong interactions with polar amino acid residues (e.g., Asp, Glu, Ser, Thr). The quinoline nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The flat, aromatic quinoline ring can form favorable hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Electrostatic Interactions: Charged residues within the binding pocket can form salt bridges with protonated or deprotonated forms of the ligand.

Analysis of the top-ranking docking poses provides a detailed 3D view of these interactions, guiding further chemical modifications to enhance binding affinity and selectivity. nih.gov

Table 3: Hypothetical Ligand-Biomolecule Interactions for a Quinoline-based Inhibitor

| Interaction Type | Ligand Functional Group | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond (Donor) | Amine (-NH₂) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Serine, Threonine, Aspartate |

| Hydrogen Bond (Acceptor) | Quinoline Nitrogen | Lysine, Arginine, Serine |

| Hydrogen Bond (Acceptor) | Hydroxyl Oxygen | Asparagine, Glutamine |

| π-π Stacking | Quinoline Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic (Alkyl) | Ethan-1-ol backbone | Valine, Leucine, Isoleucine |

The true power of computational modeling is realized when it is used to develop Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). SAR links specific structural features of a molecule to its biological activity, while SPR links structure to physicochemical properties.

By systematically studying a series of derivatives of a lead compound like this compound, researchers can build predictive in silico models. nih.gov For example, computational studies might explore how adding different substituents to the quinoline ring affects binding affinity or reactivity.

A typical computational SAR study might involve:

Creating a Library: Designing a virtual library of derivatives by modifying the parent structure.

Calculating Descriptors: Computing quantum mechanical descriptors (from 4.1.2) and docking scores (from 4.2.1) for each derivative.

Model Building (QSAR/QSPR): Using statistical methods to build a mathematical model that correlates the calculated descriptors (the "structure") with an observed endpoint (the "activity" or "property").

These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the discovery process by focusing resources on compounds with the highest probability of success. mdpi.com

Table 4: Conceptual SAR for Quinoline Derivatives Based on Computational Analysis

| Position of Substitution on Quinoline Ring | Type of Substituent | Predicted Effect on Activity | Rationale from Modeling |

|---|---|---|---|

| Position 6 or 7 | Electron-donating group (e.g., -OCH₃) | Increase | May enhance hydrogen bonding or favorably alter the MESP for receptor interaction. |

| Position 4 | Bulky group (e.g., -phenyl) | Decrease | Could cause steric clashes within the binding site, as predicted by docking. |

| Position 2 | Small polar group | Increase | May form an additional hydrogen bond with a key residue in the active site. |

Future Research Directions and Applications in Advanced Chemical Research

Development of Novel and Sustainable Synthetic Methodologies

The quinoline (B57606) scaffold is a critical component in numerous natural products and pharmacologically active substances. acs.org However, traditional synthetic methods for creating this heterocyclic system often require harsh conditions, expensive starting materials, and the use of hazardous solvents. acs.orgnih.govresearchgate.net Consequently, a significant area of future research will be the development of novel and sustainable, or "green," synthetic methodologies for 2-Amino-2-(quinolin-3-yl)ethan-1-ol and its derivatives. acs.orgbenthamdirect.com

Key areas of focus will include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. nih.govbenthamdirect.com

One-Pot and Multicomponent Reactions: These approaches improve atom economy by combining multiple synthetic steps into a single procedure, reducing waste and simplifying purification. nih.govrsc.org

Use of Green Solvents and Catalysts: Research into using water as a solvent and employing reusable, eco-friendly catalysts, such as nanocatalysts, is crucial for developing environmentally benign processes. acs.orgnih.govacs.org

Catalyst-Free and Metal-Free Reactions: Exploring synthetic routes that avoid the use of heavy metal catalysts is a key goal for sustainable chemistry. rsc.orgrsc.org

These greener synthetic strategies will not only make the production of this compound more economically viable and environmentally friendly but also open up new avenues for creating a wider range of derivatives. nih.govbenthamdirect.com

Exploration of Expanded Ligand Libraries for Diverse Metal Complexes with Tunable Properties

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry due to the presence of both a nitrogen atom in the quinoline ring and the amino group, which can coordinate to metal centers. acs.orgrsc.org Future research will focus on creating expanded libraries of ligands based on this scaffold to form diverse metal complexes with tunable properties. acs.org

By systematically modifying the substituents on the quinoline ring or the amino alcohol side chain, it will be possible to fine-tune the steric and electronic properties of the resulting metal complexes. acs.org This tunability is critical for a range of applications, including:

Catalysis: Tailoring the ligand environment around a metal center can enhance its catalytic activity and selectivity for specific chemical transformations. rsc.org

Photoredox Catalysis: Copper(II) complexes with quinoline-based ligands have already shown promise in photoredox catalysis. rsc.org Further exploration of different metal centers and ligand modifications could lead to even more efficient and versatile photocatalysts.

Functional Materials: Metal complexes with specific photophysical or electronic properties can be used in the development of new materials for applications such as organic light-emitting diodes (OLEDs) and sensors. mdpi.com

The ability to create a wide variety of metal complexes with predictable and controllable properties will be a major driving force for research in this area. acs.org

Advanced Computational Modeling for Mechanism Elucidation and Predictive Property Determination

Advanced computational modeling, particularly Density Functional Theory (DFT), will play an increasingly important role in understanding the properties and reactivity of this compound and its derivatives. rsc.orgnih.govrsc.org DFT calculations can provide valuable insights into:

Molecular Structure and Stability: Predicting the most stable conformations of the molecule and its metal complexes. nih.govnih.gov

Electronic Properties: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential in electronic applications. nih.gov

Spectroscopic Properties: Predicting spectroscopic data, such as NMR and UV-Vis spectra, which can aid in the characterization of new compounds. rsc.orgresearchgate.net

Reaction Mechanisms: Elucidating the mechanisms of reactions involving this molecule, which can help in optimizing reaction conditions and designing more efficient synthetic routes.

By combining computational modeling with experimental work, researchers can accelerate the discovery and development of new materials and catalysts based on the this compound scaffold.

Design and Synthesis of New Bioactive Probes and Research Tools

The quinoline scaffold is a well-established pharmacophore found in a wide range of biologically active compounds, including antimalarial, anticancer, and antimicrobial agents. rsc.orgacs.orgrsc.orgnih.gov This makes this compound an attractive starting point for the design and synthesis of new bioactive probes and research tools. frontiersin.orgnih.govnih.gov

Future research in this area will likely focus on:

Fluorescent Probes: The inherent fluorescence of the quinoline ring can be exploited to develop probes for sensing metal ions, anions, or other biologically important molecules. nih.govresearchgate.net

Enzyme Inhibitors: The structural features of this compound make it a promising scaffold for designing inhibitors of enzymes such as kinases, which are important targets in cancer therapy. nih.govnih.gov

Antimicrobial Agents: Given the known antimicrobial properties of many quinoline derivatives, this compound could be used to develop new antibiotics and antifungals to combat drug-resistant pathogens. nih.govnih.govnih.gov

Chemical Biology Tools: This molecule can serve as a building block for creating more complex tools to study biological processes, such as protein-protein interactions or cellular signaling pathways. bioengineer.orgacs.org

The development of new bioactive probes and research tools based on this scaffold has the potential to significantly impact our understanding of biology and the development of new therapeutics.

Integration with Emerging Technologies in Chemical Biology and Materials Science

The unique properties of this compound make it well-suited for integration with a variety of emerging technologies in chemical biology and materials science. bioengineer.orgscbt.com

In chemical biology , this compound could be incorporated into:

Diversity-Oriented Synthesis (DOS): The stereoselective synthesis of amino alcohols is a key aspect of DOS, a strategy for creating large and diverse collections of small molecules for high-throughput screening. diva-portal.org

Chemical Genetics: Using small molecules to perturb biological systems and study gene function.

In materials science , this amino alcohol and its derivatives could be used to create:

Functional Polymers and Surfaces: The dual functionality of the amino and alcohol groups allows for unique interactions that can be used to create polymers with specific properties or to modify the surfaces of materials. scbt.com

Chiral Materials: The development of chiral covalent organic frameworks (COFs) for applications such as enantioselective separation and catalysis is an active area of research. acs.org

The integration of this compound with these and other emerging technologies will undoubtedly lead to exciting new discoveries and applications in the years to come.

Q & A

Q. Tables for Key Comparisons

| Structural Analog | Key Feature | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinoline-3-yl derivative | Planar aromatic ring, N-heteroatom | 12 µM (HeLa) | |

| Benzo[b]thiophene derivative | Sulfur atom, smaller π-system | 35 µM (HeLa) | |

| Indole-5-yl derivative | NH group, hydrogen-bond donor | 28 µM (HeLa) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.